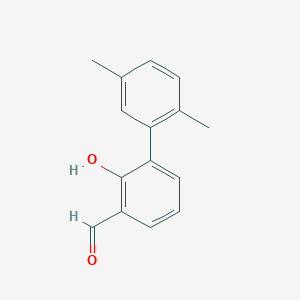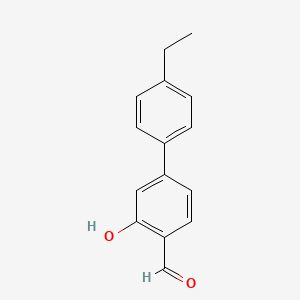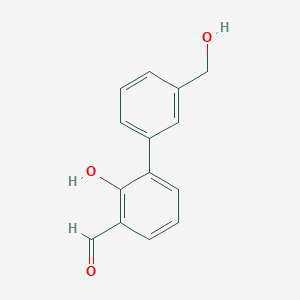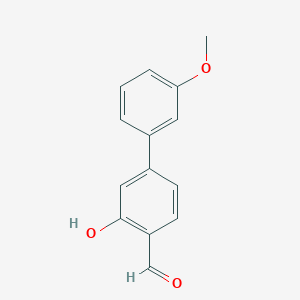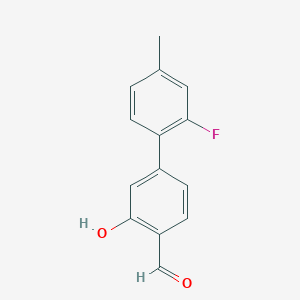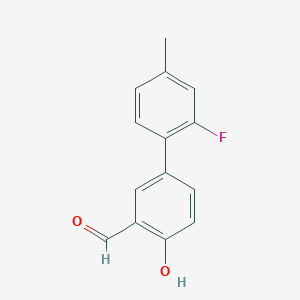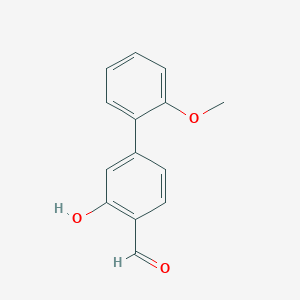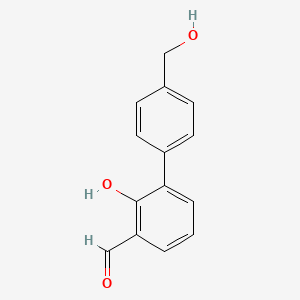
2-Formyl-6-(4-hydroxymethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) is a phenolic compound that has been studied for its potential applications in various fields of scientific research. This compound has a wide range of biological and biochemical activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. It is also known to have potential applications in the areas of drug development, cell signaling, and gene regulation.
Aplicaciones Científicas De Investigación
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) has been studied for its potential applications in a number of scientific research fields. It has been studied for its potential anti-inflammatory and anti-oxidant effects, as well as its potential anti-cancer effects. Additionally, this compound has been studied for its potential applications in drug development, cell signaling, and gene regulation.
Mecanismo De Acción
The mechanism of action of 2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) is still not fully understood. However, it is believed that the compound acts by binding to specific proteins and enzymes, which then leads to a variety of biochemical and physiological effects. Additionally, the compound is thought to interact with other molecules, such as DNA, RNA, and lipids, which can also lead to a variety of effects.
Biochemical and Physiological Effects
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, this compound has been studied for its potential to modulate cell signaling and gene regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) in laboratory experiments is that it is relatively easy to obtain and use. Additionally, the compound is relatively stable and has a wide range of biological and biochemical activities. However, there are some limitations to using this compound in lab experiments. For example, it is not always possible to accurately measure the concentration of the compound, which can lead to inaccurate results. Additionally, the compound is not always available in large quantities, which can limit the scope of experiments that can be done.
Direcciones Futuras
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) has a wide range of potential applications in scientific research. Future research should focus on understanding the exact mechanism of action of this compound, as well as exploring its potential applications in drug development, cell signaling, and gene regulation. Additionally, further research should be done to determine the optimal concentration and dosage of this compound for different applications. Finally, further research should be done to explore the potential side effects of using this compound in laboratory experiments.
Métodos De Síntesis
2-Formyl-6-(4-hydroxymethylphenyl)phenol (95%) can be synthesized using a number of different methods. The most common method is the Williamson ether synthesis, which utilizes an alkyl halide and an alcohol to produce the desired compound. Other methods include the Grignard reaction, the Stille reaction, and the Wittig reaction. Each method has its own advantages and disadvantages, and the choice of method depends on the desired product and the availability of reagents.
Propiedades
IUPAC Name |
2-hydroxy-3-[4-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNHXQPAXSVSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)CO)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685078 |
Source


|
| Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-hydroxymethylphenyl)phenol | |
CAS RN |
1261898-11-6 |
Source


|
| Record name | 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

